3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide
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Overview
Description
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a compound that belongs to the class of tetrazole derivatives. . This compound, in particular, features a tetrazole ring substituted with a 4-chlorophenyl group and a sulfanyl linkage to a 4-fluorophenyl propanamide moiety.
Preparation Methods
The synthesis of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, activated by strong Lewis acids or amine salts.
Introduction of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Propanamide Moiety: The final step involves the coupling of the sulfanyl-tetrazole intermediate with 4-fluorophenyl propanamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Tetrazole derivatives are known for their potential as antiviral, antibacterial, and antifungal agents. This compound could be explored for similar activities.
Agriculture: Tetrazole derivatives have been used as plant growth regulators and herbicides.
Material Sciences: Tetrazoles are used in the preparation of high-energy materials and as stabilizers in photography.
Mechanism of Action
tetrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of the sulfanyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives with varying substituents:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: Exhibits antibacterial properties.
The uniqueness of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide lies in its specific combination of the tetrazole ring, sulfanyl linkage, and fluorophenyl propanamide moiety, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C16H13ClFN5OS |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-1-7-14(8-2-11)23-16(20-21-22-23)25-10-9-15(24)19-13-5-3-12(18)4-6-13/h1-8H,9-10H2,(H,19,24) |
InChI Key |
JRSHKAANDFBBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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